![molecular formula C11H15ClN4O2 B7025491 3-[3-(4-Chloropyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7025491.png)
3-[3-(4-Chloropyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Chloropyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound that features a pyrazole ring and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chloropyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Cyclization: The final step involves the cyclization of the intermediate with a urea derivative to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chloropyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The chloropyrazole moiety can be reduced to a pyrazole under reductive conditions.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-[3-(4-Chloropyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chloropyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The imidazolidine-2,4-dione moiety can also interact with biological targets, modulating their function .
Properties
IUPAC Name |
3-[3-(4-chloropyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-11(2)9(17)16(10(18)14-11)5-3-4-15-7-8(12)6-13-15/h6-7H,3-5H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRBLMHCIQHTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCN2C=C(C=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Hydroxy-1-thiophen-3-ylethyl)amino]-2-methylpropan-2-ol](/img/structure/B7025408.png)
![2-Hydroxy-2-methyl-3-[(3-methylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7025410.png)
![2-[(4-Ethyl-5-methyl-1,2,4-triazol-3-yl)methyl-propan-2-ylamino]ethanol](/img/structure/B7025417.png)
![2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide](/img/structure/B7025421.png)
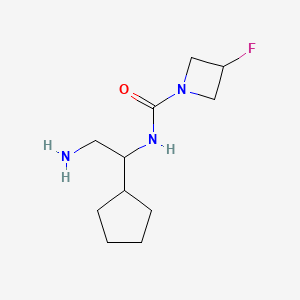
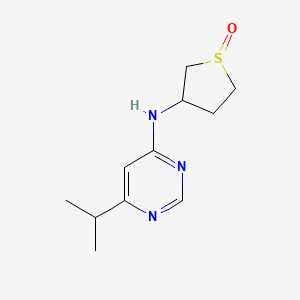
![N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide](/img/structure/B7025446.png)
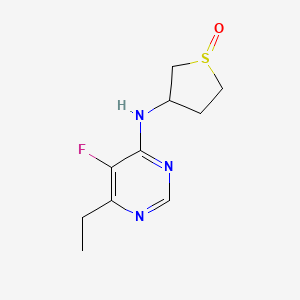
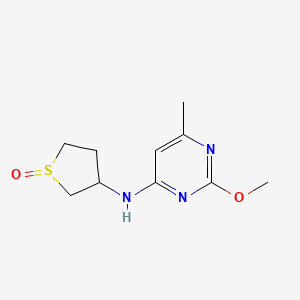
![3-[Cyclopropylmethyl-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]amino]propanenitrile](/img/structure/B7025467.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine](/img/structure/B7025479.png)
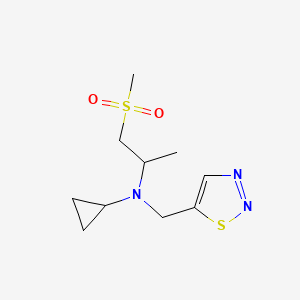
![2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7025512.png)
![4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7025518.png)
